1-(2,5-Difluorophenyl)butylamine

Description

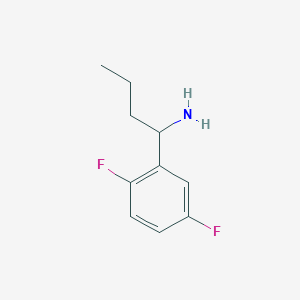

1-(2,5-Difluorophenyl)butylamine is a fluorinated aromatic amine featuring a butylamine chain attached to a 2,5-difluorophenyl group. The compound, supplied as its hydrochloride salt (HD-3325), is utilized in scientific research and development . Fluorine atoms at the 2- and 5-positions of the phenyl ring influence its electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZELAQPTMYJSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)butylamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)butylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluorophenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(2,5-Difluorophenyl)butylamine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It acts as a potent and selective serotonin releasing agent, making it a candidate for research in neuropharmacology. Additionally, its unique chemical structure allows for exploration in medicinal chemistry for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)butylamine involves its interaction with serotonin receptors in the brain. It promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, cognition, and overall brain function. The compound’s molecular targets include serotonin transporters and receptors, which facilitate its effects on neurotransmission.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2,5-Difluorophenyl)butylamine and Analogs

Impact of Fluorine Substitution Patterns

Core Structure Variations

- Linear Butylamine vs. Cyclic Systems : The linear butylamine chain in HD-3325 provides conformational flexibility, whereas cyclopropane and cyclopentane derivatives introduce rigidity. Cyclic systems may improve binding affinity to rigid protein pockets but reduce solubility due to increased hydrophobicity .

- Carboxylic Acid Functionalization : The cyclopentanecarboxylic acid analog (SY226103) exhibits heightened polarity compared to the primary amine group in HD-3325, likely impacting membrane permeability and metabolic pathways .

Biological Activity

1-(2,5-Difluorophenyl)butylamine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14F2N

- CAS Number : 1021114-10-2

The compound features a butylamine chain attached to a difluorophenyl group, which significantly influences its biological properties and interactions within the body.

The primary mechanism of action for this compound involves its interaction with serotonin receptors. It acts as a serotonin releasing agent , promoting the release of serotonin, a neurotransmitter crucial for mood regulation and cognitive functions. This interaction is believed to occur primarily through:

- Serotonin Transporters : The compound enhances serotonin levels by inhibiting reuptake mechanisms.

- Serotonin Receptors : It binds to specific receptors in the brain, modulating neurotransmission and contributing to its psychoactive effects.

Metabolic Pathways

This compound undergoes various metabolic processes in the body, primarily facilitated by cytochrome P450 enzymes. Key aspects include:

- Phase I Reactions : Involves oxidation and reduction processes that modify the compound's structure and activity.

- Phase II Reactions : Conjugation reactions that prepare metabolites for excretion.

Understanding these pathways is essential for predicting the pharmacokinetics and therapeutic efficacy of the compound.

Therapeutic Applications

Research indicates that this compound may be effective in treating:

- Depression : By increasing serotonin levels, it may alleviate symptoms associated with depressive disorders.

- Anxiety Disorders : Its serotonergic activity may contribute to anxiolytic effects.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Neuropharmacological Studies : Animal models have shown that administration of this compound leads to significant increases in serotonin levels, correlating with improved mood-related behaviors.

- Comparative Studies : When compared to other amphetamines like 2,5-Difluoroamphetamine, this compound demonstrated a more selective action on serotonin pathways, suggesting a potentially lower side effect profile .

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with other related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluorophenyl + Butylamine | Serotonin releasing agent |

| 2,5-Difluoroamphetamine | Similar difluorophenyl structure | Broader stimulant effects |

| 4-Fluoroamphetamine | Single fluorine on phenyl ring | Less selective for serotonin |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy group | Different mechanism of action |

This table illustrates how this compound's specific structural features contribute to its unique pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.